![molecular formula C30H42F6N4Sb- B13419127 antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride CAS No. 41494-34-2](/img/structure/B13419127.png)
antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-): is a complex organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its stability and reactivity. It is composed of a tris[4-(diethylamino)phenyl]ammonium cation and a hexafluoroantimonate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) typically involves the reaction of tris[4-(diethylamino)phenyl]amine with hexafluoroantimonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving tris[4-(diethylamino)phenyl]amine in a suitable solvent such as chloroform or dichloromethane.
- Adding hexafluoroantimonic acid dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Isolating the product by filtration and washing with a non-polar solvent to remove any impurities.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tris[4-(diethylamino)phenyl]amine oxide, while reduction could produce tris[4-(diethylamino)phenyl]amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) is used as an intermediate in the synthesis of photochromic dyes and as a hole-transporting material in organic light-emitting diodes (OLEDs) .
Biology and Medicine: The compound’s unique properties make it useful in biological research, particularly in the study of cellular processes and as a potential therapeutic agent.
Industry: In the industrial sector, it is employed in the production of advanced materials, including optoelectronic devices and nanostructured films .
Wirkmechanismus
The mechanism of action of Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) involves its interaction with molecular targets through its functional groups. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its molecular structure allows it to participate in charge transfer processes, making it valuable in optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
- Tris[4-(dimethylamino)phenyl]amine
- Tris[4-(methoxyphenyl)]amine
- Tris[4-(bromophenyl)]amine
Uniqueness: Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) is unique due to its specific combination of functional groups, which confer distinct electronic properties. This makes it particularly suitable for applications in optoelectronics and as a hole-transporting material .
Eigenschaften
CAS-Nummer |
41494-34-2 |
|---|---|
Molekularformel |
C30H42F6N4Sb- |
Molekulargewicht |
694.4 g/mol |
IUPAC-Name |
antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride |
InChI |
InChI=1S/C30H42N4.6FH.Sb/c1-7-31(8-2)25-13-19-28(20-14-25)34(29-21-15-26(16-22-29)32(9-3)10-4)30-23-17-27(18-24-30)33(11-5)12-6;;;;;;;/h13-24H,7-12H2,1-6H3;6*1H;/q;;;;;;;+5/p-6 |
InChI-Schlüssel |
SWHALQSKQOETJC-UHFFFAOYSA-H |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC.[F-].[F-].[F-].[F-].[F-].[F-].[Sb+5] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)
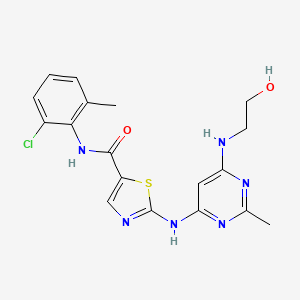
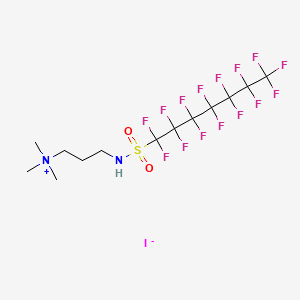
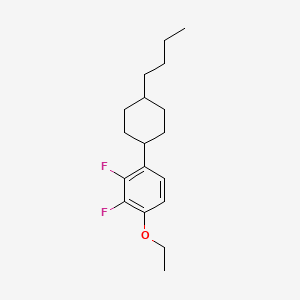


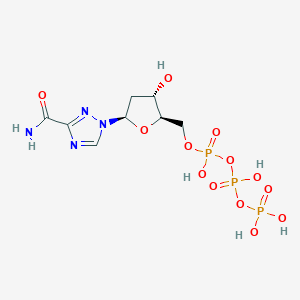

![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
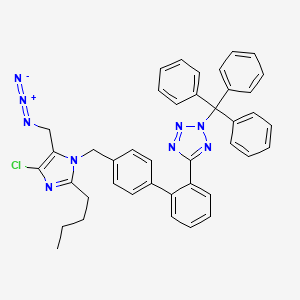

![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
